2-(4-ACETAMIDOBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE
Overview
Description
2-(4-ACETAMIDOBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of an acetylamino group attached to a benzoyl moiety, which is further linked to an isopropyl-substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ACETAMIDOBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE typically involves the following steps:
Acetylation: The starting material, 4-aminobenzoic acid, undergoes acetylation using acetic anhydride to form 4-(acetylamino)benzoic acid.
Amidation: The 4-(acetylamino)benzoic acid is then reacted with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-ACETAMIDOBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Electrophiles such as bromine (Br2) or nitronium ion (NO2+).
Major Products
Hydrolysis: 4-(acetylamino)benzoic acid and isopropylamine.
Oxidation: Corresponding oxidized derivatives of the benzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-ACETAMIDOBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-(4-ACETAMIDOBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-(acetylamino)benzoic acid: A precursor in the synthesis of the target compound.
N-isopropylbenzamide: Shares the benzamide core structure but lacks the acetylamino group.
Benzamide: The simplest form of the benzamide class, used as a reference compound.
Uniqueness
2-(4-ACETAMIDOBENZAMIDO)-N-(PROPAN-2-YL)BENZAMIDE is unique due to the presence of both acetylamino and isopropyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[(4-acetamidobenzoyl)amino]-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)20-19(25)16-6-4-5-7-17(16)22-18(24)14-8-10-15(11-9-14)21-13(3)23/h4-12H,1-3H3,(H,20,25)(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRIWDLJYZDDFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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